2-Allylphenyl acetate

Vue d'ensemble

Description

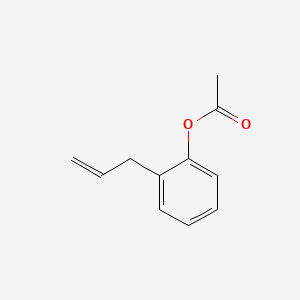

2-Allylphenyl acetate is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by the presence of an ester group and an allyl group attached to a phenyl ring. This compound is known for its pleasant fruity, honey-like odor, making it valuable in the fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Allylphenyl acetate can be synthesized through the acetylation of 2-allylphenol. The process involves the reaction of 2-allylphenol with acetic anhydride in the presence of a catalyst such as 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Allylphenyl acetate undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding allyl alcohol and phenylacetic acid under acidic or basic conditions.

Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products:

Hydrolysis: Allyl alcohol and phenylacetic acid.

Oxidation: Epoxides or alcohols.

Substitution: Various substituted phenyl acetates.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor in Organic Synthesis

2-Allylphenyl acetate serves as a crucial precursor in the synthesis of various organic compounds. Notably, it is utilized in the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide to produce functionalized indoles. This transformation is essential for developing complex molecular architectures in medicinal chemistry.

Regioselectivity in Reactions

Research has demonstrated that this compound can undergo Tsuji-Trost allylic substitution reactions with high regioselectivity. For example, substituents on the aryl group influence the regioselectivity of nucleophilic attack, leading to products with yields exceeding 90% . This property makes it valuable for synthesizing specific compounds with desired functional groups.

Biological Applications

Antifungal Properties

The antifungal activity of this compound and its derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various fungal pathogens, including Phytophthora cinnamomi, which is notorious for causing significant agricultural damage. The effective concentration (EC50) values for these compounds range from 8 μg/mL to 49 μg/mL, indicating their potential as eco-friendly fungicides .

The mechanism of action involves disrupting fungal cell membranes or metabolic pathways, leading to cell death at higher concentrations while stimulating cellular respiration at lower doses . These findings suggest that structural modifications of this compound can enhance its antifungal efficacy.

Pharmaceutical Applications

Development of New Pharmaceuticals

Research into derivatives of this compound has revealed their potential in drug development. The compound's structure can be modified to create new pharmaceuticals, particularly those targeting fungal infections or acting as anti-inflammatory agents. The synthesis of indole-based drugs from this compound highlights its importance in medicinal chemistry .

Industrial Applications

Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the fragrance industry as a scent ingredient. Its unique combination of an ester and allyl group imparts distinct aromatic properties that are desirable in perfumes and personal care products.

Table 1: Antifungal Efficacy of this compound Derivatives

| Compound | Pathogen | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Phytophthora cinnamomi | 10 | Disruption of cell membrane |

| Nitro derivative of 2-AP | Botrytis cinerea | 8 | Interference with metabolic pathways |

| Hydroxyl derivative | Ramulispora cerealis | 12 | Cell respiration stimulation |

Table 2: Synthesis Yields from Reactions Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Tsuji-Trost Allylic Substitution | Benzylic alkylation product | >90 |

| Palladium-Catalyzed Cyclization | Functionalized indole | >80 |

Mécanisme D'action

The mechanism of action of 2-allylphenyl acetate and its derivatives varies depending on the application:

Antifungal Activity: The compound inhibits the growth of fungi such as Phytophthora cinnamomi by interfering with the fungal cell membrane or metabolic pathways.

Chemical Reactions: In synthetic chemistry, the compound acts as a reactant or intermediate, participating in various catalytic cycles and reaction pathways.

Comparaison Avec Des Composés Similaires

Allyl phenylacetate (CAS 1797-74-6): A natural product found in mango, known for its fruity odor.

2-Allylphenol (CAS 1745-81-9): A related compound with similar structural features but different functional groups.

Uniqueness: 2-Allylphenyl acetate is unique due to its combination of an ester and allyl group, which imparts distinct chemical reactivity and fragrance properties. Its versatility in synthetic applications and potential as a fragrance ingredient further distinguishes it from similar compounds.

Activité Biologique

2-Allylphenyl acetate (2-AP) is a compound of interest due to its diverse biological activities, particularly in antifungal and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is an organic compound with the formula . It consists of an allyl group attached to a phenyl acetate moiety, which contributes to its reactivity and biological properties.

Antifungal Activity

Recent studies have highlighted the antifungal activity of 2-AP against various phytopathogens. Notably, it has shown significant inhibition of mycelial growth in fungi such as Botrytis cinerea and Phytophthora cinnamomi.

Inhibition Concentration Data

The effectiveness of 2-AP was evaluated through EC50 values, indicating the concentration required to inhibit 50% of fungal growth. The results are summarized in Table 1:

| Fungal Species | EC50 (ppm) |

|---|---|

| Rhizoctonia cerealis | 8.0 - 48.8 |

| Botrytis cinerea | 49.0 |

| Phytophthora cinnamomi | Higher than 150 |

The data suggests that lower concentrations enhance cellular metabolism while higher concentrations lead to cell death, indicating a concentration-dependent mechanism of action .

Antimicrobial Activity

In addition to antifungal properties, 2-AP exhibits antimicrobial activity against various bacterial strains. A study comparing essential oils from Alpinia species found that 2-AP contributed to the overall antibacterial efficacy of these extracts .

Antimicrobial Efficacy Data

Table 2 summarizes the antibacterial activity of 2-AP against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings support the potential use of 2-AP in developing natural antimicrobial agents .

The mechanism by which 2-AP exerts its biological effects is not fully understood but is believed to involve disruption of cellular processes in target organisms. For example, in fungal species, it appears to interfere with cell respiration and metabolic pathways, leading to growth inhibition and eventual cell death at higher concentrations .

Case Studies

- Fungal Pathogen Control : A study demonstrated that applying 2-AP at concentrations ranging from 5 to 150 ppm significantly inhibited the growth of P. cinnamomi, a major pathogen in agriculture. The compound's ability to enhance oxygen uptake at lower concentrations while causing a drastic reduction at higher levels illustrates its dual role as both a stimulant and inhibitor depending on dosage .

- Antibacterial Properties : In another investigation involving essential oils from Alpinia, it was found that the incorporation of 2-AP enhanced the overall antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its role as a synergistic agent in herbal formulations .

Propriétés

IUPAC Name |

(2-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUIUFBTAZTATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284481 | |

| Record name | 2-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4125-54-6 | |

| Record name | Phenol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.